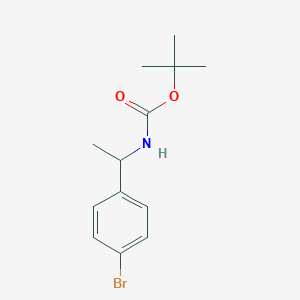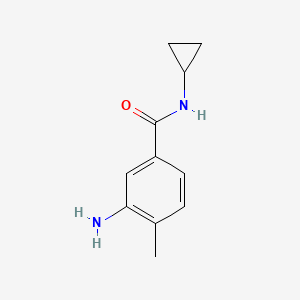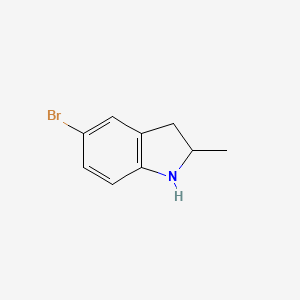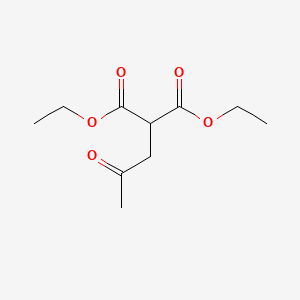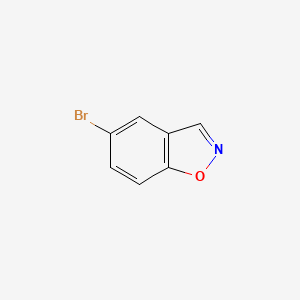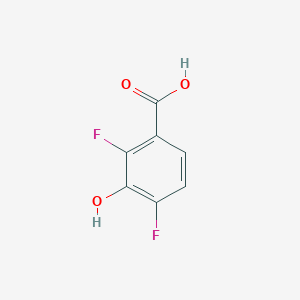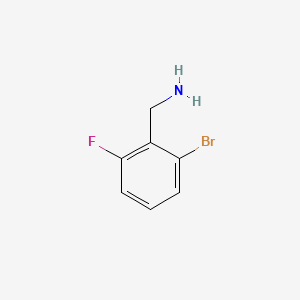
2-Bromo-6-fluorobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluorobenzylamine is a chemical compound that belongs to the class of benzylamines. It is a halogenated derivative of benzylamine and has a molecular formula of C7H7BrFN. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It is used as a reactant in the synthesis of benzopyrrolizidine derivatives .
Mode of Action
It is known to participate in multicomponent/palladium-catalyzed cascade reactions .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of 2-Bromo-6-fluorobenzylamine is the formation of benzopyrrolizidine derivatives via multicomponent/palladium-catalyzed cascade reaction
Biochemical Analysis
Biochemical Properties
2-Bromo-6-fluorobenzylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to participate in nucleophilic substitution reactions, where it can act as a substrate for various enzymes. For instance, it can interact with enzymes involved in the metabolism of halogenated compounds, leading to the formation of reactive intermediates. These interactions are crucial for understanding the metabolic pathways and the role of halogenated benzylamines in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism. These effects highlight the compound’s potential as a tool for studying cellular functions and biochemical pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit enzymes involved in the detoxification of halogenated compounds, thereby affecting cellular metabolism. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation in experimental settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound can induce toxic effects, such as oxidative stress and cellular damage. These dose-dependent effects are crucial for understanding the compound’s safety and efficacy in experimental studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its effects on cellular function .
Preparation Methods
The synthesis of 2-Bromo-6-fluorobenzylamine can be achieved through various synthetic routes. One common method involves the bromination of 6-fluorobenzylamine using bromine or a brominating agent under controlled conditions . Another method involves the use of 2-bromo-6-fluorotoluene as a starting material, which is then subjected to amination reactions to introduce the amine group . Industrial production methods typically involve large-scale bromination and amination processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Bromo-6-fluorobenzylamine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Palladium-Catalyzed Reactions: It is used as a reactant in the synthesis of benzopyrrolizidine derivatives via multicomponent/palladium-catalyzed cascade reactions
Common reagents used in these reactions include bromine, hydrogen peroxide, and various palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Bromo-6-fluorobenzylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Comparison with Similar Compounds
2-Bromo-6-fluorobenzylamine can be compared with other similar compounds, such as:
- 2-Bromo-4-fluorobenzylamine
- 2-Bromo-5-fluorobenzylamine
- 2-Bromo-3-fluorobenzylamine
These compounds share similar structural features but differ in the position of the fluorine atom on the benzene ring. The unique positioning of the fluorine atom in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(2-bromo-6-fluorophenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTVJPXDXFSEIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CN)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477269 |
Source


|
| Record name | 2-Bromo-6-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261723-29-9 |
Source


|
| Record name | 2-Bromo-6-fluorobenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
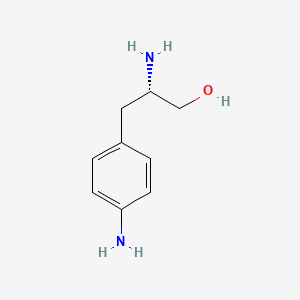

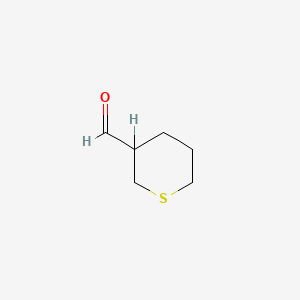
![4-([1,1'-Biphenyl]-4-yl)butan-1-ol](/img/structure/B1280690.png)
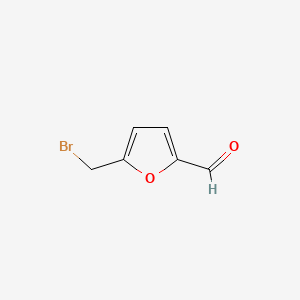

![3-[(3-methoxybenzoyl)amino]propanoic Acid](/img/structure/B1280699.png)
